molecular formula C9H10N4 B14005111 4-(2-Ethyliminohydrazinyl)benzonitrile CAS No. 82647-11-8

4-(2-Ethyliminohydrazinyl)benzonitrile

Cat. No.: B14005111
CAS No.: 82647-11-8
M. Wt: 174.20 g/mol
InChI Key: FYFSZUIWJGHYFU-UHFFFAOYSA-N
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Description

4-(2-Ethyliminohydrazinyl)benzonitrile is an organic compound with the molecular formula C9H10N4 It is a derivative of benzonitrile, characterized by the presence of an ethyliminohydrazinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyliminohydrazinyl)benzonitrile typically involves the reaction of benzonitrile with ethylhydrazine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to optimize the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The final product is typically purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyliminohydrazinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyliminohydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.

Scientific Research Applications

4-(2-Ethyliminohydrazinyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethyliminohydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, used as a precursor in various chemical reactions.

    4-(2-Methyliminohydrazinyl)benzonitrile: A similar compound with a methyl group instead of an ethyl group.

    4-(2-Phenyliminohydrazinyl)benzonitrile: Another derivative with a phenyl group.

Uniqueness

4-(2-Ethyliminohydrazinyl)benzonitrile is unique due to the presence of the ethyliminohydrazinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

82647-11-8

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-ethyliminohydrazinyl)benzonitrile

InChI

InChI=1S/C9H10N4/c1-2-11-13-12-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

FYFSZUIWJGHYFU-UHFFFAOYSA-N

Canonical SMILES

CCN=NNC1=CC=C(C=C1)C#N

Origin of Product

United States

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